4-(acetylamino)phenyl 3-bromobenzoate
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Overview
Description
4-(acetylamino)phenyl 3-bromobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)phenyl 3-bromobenzoate typically involves the esterification of 4-(acetylamino)phenol with 3-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 4-(acetylamino)phenol and 3-bromobenzoic acid.
Oxidation and Reduction: The acetylamino group can undergo oxidation to form corresponding nitro or nitroso derivatives, while reduction can yield amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.
Hydrolysis: 4-(acetylamino)phenol and 3-bromobenzoic acid.
Oxidation and Reduction: Nitro, nitroso, or amine derivatives.
Scientific Research Applications
4-(acetylamino)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(acetylamino)phenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the bromobenzoate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: Similar in structure but lacks the acetylamino group, making it less versatile in biological applications.
4-(acetylamino)phenyl benzoate:
4-bromoacetanilide: Contains the bromine and acetylamino groups but lacks the ester functionality, limiting its use in esterification reactions.
Uniqueness
4-(acetylamino)phenyl 3-bromobenzoate is unique due to the presence of both the acetylamino and bromobenzoate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-acetamidophenyl) 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-10(18)17-13-5-7-14(8-6-13)20-15(19)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVBJFXGLKXBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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